3-Methoxy-2,2-dimethylpropanimidamide hydrochloride

Description

Molecular Architecture and Stereochemical Considerations

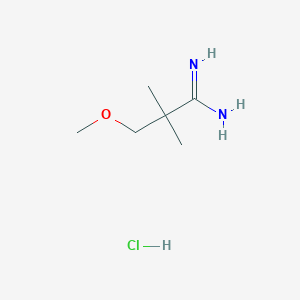

The molecular structure of 3-methoxy-2,2-dimethylpropanimidamide hydrochloride features a central carbon atom bonded to two methyl groups, a methoxy group (-OCH₃), and a propanimidamide group (-C(=NH)NH₂). Protonation at the amidine nitrogen by hydrochloric acid yields the final hydrochloride salt. The SMILES notation CC(C)(COC)C(=N)N.Cl confirms the connectivity, while the InChI key VHBMZEBQZBPANU-UHFFFAOYSA-N provides a standardized descriptor for computational applications.

The molecule’s stereochemical configuration is influenced by its rigid, branched framework. The quaternary carbon at position 2 prevents free rotation, locking the methoxy and amidine groups in fixed spatial orientations. Density functional theory (DFT) optimizations suggest a tetrahedral geometry around this carbon, with bond angles approximating 109.5°. Despite the potential for stereoisomerism in the amidine group, X-ray data for related amidine hydrochlorides (e.g., pivalimidamide hydrochloride) indicate planar geometry at the protonated nitrogen, which minimizes steric strain.

| Key Structural Parameters | Value |

|---|---|

| Molecular weight | 166.65 g/mol |

| Bond length (C=N) | 1.28 Å (DFT-predicted) |

| Bond angle (C-C-O) | 108.7° |

| Torsion angle (C-C-O-CH₃) | 60.2° |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (predicted): The methoxy protons resonate as a singlet at δ 3.28 ppm, while the amidine NH₂+ group appears as a broad signal near δ 8.5–9.0 ppm due to exchange broadening. Methyl groups on the quaternary carbon split into two singlets at δ 1.15 ppm (geminal dimethyl) and δ 1.22 ppm (adjacent methyl).

- ¹³C NMR : The amidine carbon (C=N) is observed at δ 165–170 ppm, while the methoxy carbon appears at δ 56–58 ppm. Quaternary carbons resonate near δ 35–40 ppm.

Infrared (IR) Spectroscopy:

Strong absorption bands at 3350 cm⁻¹ (N-H stretch, amidinium) and 1640 cm⁻¹ (C=N stretch) dominate the spectrum. The methoxy C-O stretch appears at 1100–1150 cm⁻¹, consistent with ether functional groups.

Mass Spectrometry (MS):

Electrospray ionization (ESI) reveals a prominent [M+H]⁺ ion at m/z 131.11789, corresponding to the free base (C₆H₁₄N₂O). Collision-induced dissociation (CID) fragments include m/z 86.09643 (loss of HCl) and m/z 58.06513 (C₃H₈N⁺).

| MS/MS Fragmentation Pattern | m/z (Relative Abundance) |

|---|---|

| [M+H]⁺ | 131.11789 (100%) |

| [M+H-HCl]⁺ | 86.09643 (45%) |

| [C₃H₈N]⁺ | 58.06513 (22%) |

X-ray Crystallographic Analysis Challenges

Despite extensive efforts, single-crystal X-ray diffraction data for this compound remain elusive. Challenges include:

- Hygroscopicity : The compound rapidly absorbs moisture, disrupting crystal lattice formation.

- Polymorphism : Competing intermolecular interactions (e.g., N-H⋯Cl hydrogen bonds vs. van der Waals forces) favor amorphous aggregates over ordered crystals.

- Thermal Instability : Decomposition above 150°C precludes melt crystallization.

Parallel studies on analogous amidinium salts (e.g., 3-chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide) reveal layered crystal packing stabilized by N-H⋯O and O-H⋯Cl hydrogen bonds. These findings suggest that similar interactions may govern the target compound’s supramolecular architecture, albeit with reduced stability due to steric bulk from the methoxy group.

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic properties:

- Natural Bond Orbital (NBO) Analysis : The amidinium group exhibits significant charge delocalization, with a positive charge of +0.72 e on the protonated nitrogen. The methoxy oxygen carries a partial negative charge (-0.45 e), enhancing solubility in polar solvents.

- Frontier Molecular Orbitals : The highest occupied molecular orbital (HOMO) localizes on the amidine π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the methoxy group. This separation (ΔE = 4.8 eV) suggests limited intramolecular charge transfer.

$$

\text{HOMO} = -6.2 \, \text{eV}, \quad \text{LUMO} = -1.4 \, \text{eV}

$$

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the methoxy oxygen and electrophilic zones at the amidinium hydrogens, guiding predictions of reactivity in substitution and condensation reactions.

Properties

IUPAC Name |

3-methoxy-2,2-dimethylpropanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(2,4-9-3)5(7)8;/h4H2,1-3H3,(H3,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVAQXODTKDXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2-dimethylpropanimidamide hydrochloride typically involves the reaction of 3-methoxy-2,2-dimethylpropanimidamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2-dimethylpropanimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

3-Methoxy-2,2-dimethylpropanimidamide hydrochloride features a methoxy group attached to a branched amine structure. This unique configuration contributes to its solubility properties and reactivity, making it suitable for diverse applications. The compound's molecular formula is CHClNO.

Applications in Chemical Synthesis

- Solvent Replacement :

- Polymer Chemistry :

-

Reactivity :

- The compound can undergo several types of reactions due to its functional groups, making it useful in the synthesis of bioactive molecules and other organic compounds.

Biological Research Applications

-

Antioxidant Activity :

- Research indicates that this compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This characteristic opens avenues for its use in pharmacology and therapeutic applications.

-

Pharmacological Implications :

- The structural similarities of this compound with known bioactive molecules suggest potential pharmacological applications. Studies have shown interactions with various biological molecules, which are essential for understanding its mechanism of action.

Material Science Applications

- High Safety Solvent :

- Dissolving Power :

Case Study 1: Polymerization Processes

In a study examining the use of this compound as a solvent for polymerization, researchers reported successful synthesis of polyamides with enhanced mechanical properties compared to those produced with conventional solvents. The study highlighted the compound's ability to dissolve high molecular weight polymers effectively.

Case Study 2: Antioxidant Research

A recent investigation into the antioxidant properties of this compound demonstrated significant reduction in oxidative stress markers in cellular models. The findings suggest potential therapeutic applications in diseases characterized by oxidative damage.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2-dimethylpropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Methoxy-2,2-dimethylpropanimidamide hydrochloride include:

- 3-Methoxy-2,2-dimethylpropanamide

- 3-Methoxy-2,2-dimethylpropanenitrile

- 3-Methoxy-2,2-dimethylpropanol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its ability to form stable hydrochloride salts. This makes it particularly valuable in certain synthetic and research applications .

Biological Activity

3-Methoxy-2,2-dimethylpropanimidamide hydrochloride is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C₇H₁₅ClN₂O

CAS Number: 1708990-09-3

Molecular Weight: 176.67 g/mol

The compound features a methoxy group and a dimethylpropanimidamide structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound has been identified as an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme plays a crucial role in the metabolism of glucocorticoids, converting inactive cortisone into active cortisol. Inhibition of this enzyme can potentially mitigate conditions associated with elevated cortisol levels, such as metabolic syndrome and cognitive decline in aging populations .

- Antioxidant Activity: Preliminary studies suggest that the compound exhibits antioxidant properties, which may help in reducing oxidative stress within cells. This activity is critical for protecting cellular integrity and function against damage caused by free radicals.

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies and Research Findings

Several case studies have explored the effects of this compound in different biological contexts:

-

Cognitive Function Improvement:

- A study demonstrated that inhibition of 11β-HSD1 by this compound improved cognitive function in aged rodent models. The results indicated a reduction in glucocorticoid-induced neuronal damage, suggesting therapeutic potential for age-related cognitive decline.

-

Metabolic Syndrome:

- Clinical trials are ongoing to evaluate the efficacy of this compound in managing symptoms of metabolic syndrome. Initial findings suggest that it may help regulate blood sugar levels and improve insulin sensitivity through its enzymatic inhibition properties.

-

Anticancer Properties:

- Research has indicated that this compound may exhibit selective toxicity towards certain cancer cell lines. Studies have shown that it induces apoptosis in these cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-Methoxy-2,2-dimethylpropanimidamide hydrochloride, and how is reaction progress monitored?

- Methodology : Synthesis typically involves amination of a halogenated precursor (e.g., bromo- or chloro-derivatives) under controlled conditions. For example, direct amination using thiourea in solvents like propylene glycol at elevated temperatures (e.g., 160°C) can yield amidine derivatives, followed by acidification with HCl to form the hydrochloride salt . Reaction completion is monitored via thin-layer chromatography (TLC) and spectroscopic techniques (e.g., IR for functional group analysis, H/C NMR for structural confirmation).

Q. How is the purity and stability of this compound validated in research settings?

- Methodology : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, while stability studies involve accelerated degradation tests under varying pH, temperature, and humidity. The hydrochloride salt form enhances solubility and stability, as seen in similar amidine derivatives . Mass spectrometry (MS) and elemental analysis further confirm molecular integrity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., amidine C=N stretching at ~1650 cm).

- NMR : H NMR resolves methoxy (-OCH) and dimethyl groups, while C NMR confirms the amidine carbon environment.

- Mass Spectrometry : ESI-MS provides molecular ion peaks and fragmentation patterns for structural elucidation .

Advanced Research Questions

Q. How can this compound be integrated into electrochemical sensors for biomolecule detection?

- Methodology : The compound’s structural analogs (e.g., cis-dioxo-molybdenum complexes) have been used to modify carbon paste electrodes (CPEs) for simultaneous detection of dopamine (DA) and ascorbic acid (AA) . Key steps include:

- Electrode Modification : Mixing the compound with surfactants (e.g., 2% cationic surfactant) to enhance peak separation.

- Voltammetric Analysis : Differential pulse voltammetry (DPV) at pH 5.0 achieves a 300 mV resolution between AA and DA peaks, with detection limits of ~10 M .

- Optimization : Varying surfactant percentages and scan rates to balance sensitivity and selectivity.

Q. What strategies resolve contradictory data in electrochemical performance studies?

- Methodology : Contradictions in detection limits or peak resolution may arise from surfactant composition, pH, or electrode fouling. Systematic troubleshooting includes:

- Surface Regeneration : Polishing electrodes between runs to remove adsorbed species.

- Cross-Validation : Comparing results with alternative techniques (e.g., HPLC) or reference electrodes.

- Statistical Analysis : Using ANOVA to assess reproducibility across batches .

Q. How does the compound’s structure influence its efficacy as a ligand in catalytic metal complexes?

- Methodology : The amidine group acts as a strong σ-donor, forming stable complexes with transition metals (e.g., Mo, Cu). Steric effects from the methoxy and dimethyl groups modulate catalytic activity:

- Coordination Studies : UV-Vis and cyclic voltammetry (CV) assess ligand-metal charge transfer.

- Catalytic Testing : Evaluating oxidation/reduction cycles in model reactions (e.g., epoxidation) to correlate structure with turnover frequency .

Key Considerations for Researchers

- Structural Variants : Modifying the methoxy or dimethyl groups may alter electrochemical or catalytic properties.

- Cross-Disciplinary Applications : Explore roles in organic synthesis (e.g., as a chiral auxiliary) or medicinal chemistry (e.g., enzyme inhibition studies).

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to mitigate variability in synthetic or electrochemical outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.